molecular formula C16H21NO4 B000082 Phyllalbine CAS No. 4540-25-4

Phyllalbine

Cat. No. B000082
CAS RN: 4540-25-4
M. Wt: 291.34 g/mol
InChI Key: OZKTVDIYALBSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction Phyllalbine is a tropane alkaloid isolated from the roots of Phylluntus discoides Muell. Arg. Its molecular structure has been a subject of study, revealing a composition of C16H21O4N. This compound shares similar NMR spectral signals with tropine and its esters, indicating a close relationship in their structural makeup. The presence of a methoxyl group and a carbonyl group attached to an aromatic nucleus suggests a vanilloyl or isovanilloyltropan-3α-ol structure. Hydrolysis experiments further confirmed the compound's composition by breaking it down into tropine and vanillic acid (Fodor, 1967).

Synthesis Analysis While detailed synthesis pathways specifically for Phyllalbine were not identified, research on related alkaloids and compounds provides insights into potential methodologies for its synthesis. For instance, the synthesis of related compounds often involves steps such as cyclization, oxidation, and the formation of key intermediates through catalytic reactions. Techniques and reactions identified in the synthesis of complex alkaloids, like dendrobine and yohimbine, could offer analogies for Phyllalbine’s synthesis, highlighting the utility of catalytic asymmetric synthesis and stereocontrolled processes in constructing alkaloid frameworks (Lee et al., 1992); (Mergott et al., 2008).

Scientific Research Applications

  • Phylogenetic Analysis and Microbiome Research : Research on microbial communities through DNA sequencing has led to significant developments in phylogenetic analysis and microbiome research. A software project, phyloseq, is dedicated to the object-oriented representation and analysis of microbiome census data in R, supporting various analysis techniques including diversity analysis, ordination methods, and production of publication-quality graphics (McMurdie & Holmes, 2013).

  • Immunomodulatory Effects of Phyllanthus Species : Phyllanthus species, which might be chemically related to Phyllalbine, have been studied for their immunomodulating effects. They are used to treat immune-related diseases in indigenous medicine. This review discusses the significance of Phyllanthus species and their bioactive metabolites in modulating the immune system and their therapeutic benefits for treating immune-related diseases (Jantan et al., 2019).

  • Natural Products in Modern Life Science : The use of natural products, potentially including compounds like Phyllalbine, in life sciences has been crucial. These products have led to discoveries in drug development and offer insights into fundamental biological mechanisms. Multidisciplinary strategies are necessary for exploring the biodiversity of Earth for novel structure–activity relationships (Bohlin et al., 2010).

  • Pharmacogenetics Research : The field of pharmacogenetics, which might be relevant for understanding the effects of compounds like Phyllalbine, aims to correlate drug response with genetic variation. This research encompasses drugs used for various medical disorders and focuses on proteins interacting with drugs (Giacomini et al., 2007).

  • Biotechnological Exploitation of Bacteriophage Research : Phage research, though not directly related to Phyllalbine, demonstrates the impact of biological compounds on biotechnology. Phage display, for example, has been used in generating novel nanotechnologies and combating antibiotic-resistant bacterial infections (Petty et al., 2007).

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKTVDIYALBSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332037
Record name Fillalbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phyllalbine

CAS RN

4540-25-4
Record name Fillalbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phyllalbine
Reactant of Route 2
Reactant of Route 2
Phyllalbine
Reactant of Route 3
Reactant of Route 3
Phyllalbine
Reactant of Route 4
Reactant of Route 4
Phyllalbine
Reactant of Route 5
Reactant of Route 5
Phyllalbine
Reactant of Route 6
Phyllalbine

Citations

For This Compound
75
Citations
NY Tseomashko, AD Abidova, SD Makhmudov… - 湖南大学学报(自然科学 …, 2021 - johuns.net
… The subchronic toxicity of the individual alkaloid phyllalbine and isolated from plants of the genus Convolvulus was studied in the alkaloids laboratory of the Institute of Chemical …
Number of citations: 1 johuns.net
AM Gapparov, NA Razzakov, SF Aripova - Chemistry of Natural …, 2007 - Springer
… to weak field by 1 ppm compared with that of phyllalbine. This indicated that there was an … Reduction of 1 with zinc in dilute HCl produced phyllalbine. Therefore, 1 was phyllalbine N-…
Number of citations: 12 link.springer.com
AM Gapparov, SF Aripova - Chemistry of Natural Compounds, 2011 - Springer
… The non-phenolic part afforded an additional amount of convolvine; the phenolic, phyllalbine with mp 209–210 C [5] and convolidine with mp 214–215 C [6], which were previously …
Number of citations: 7 link.springer.com
J Parello, P Longevialle, W Vetter, JA mcCloskey… - 1965 - apps.dtic.mil
THE STRUCTURE OF PHYLLALBINE. APPLICATION OF MAGNETIC NUCLEAR RESONANCE AND MASS SPECTROMETRY TO THE STUDY OF TROPANE DERIVATIVES …
Number of citations: 2 apps.dtic.mil
A Quevauviller, O Foussard-Blanpin, D Coignard - Therapie, 1965 - europepmc.org
[An alkaloid of Phyllanthus discoides (Euphorbiaceae) phyllalbine, a central and peripheral sympathomimetic]. - Abstract - Europe PMC … [An alkaloid of Phyllanthus discoides (Euphorbiaceae) …
Number of citations: 3 europepmc.org
SF Aripova, SY Yunusov - Chemistry of Natural Compounds, 1979 - Springer
… Convolvine, convolamine, and convolidine proved to be known, phyllalbine was isolated from this species for the first time, and colvolicine proved to be a new base for which the …
Number of citations: 3 link.springer.com
EG Sharova, SF Aripova, SY Yunusov - Chemistry of Natural Compounds, 1980 - Springer
… From the phenolic fraction of the total alkaloids of this species of plant we have isolated phyllalbine and convolidine for the first time. From the nonphenolic fraction of the combined …
Number of citations: 2 link.springer.com
G Fodor - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
Publisher Summary This chapter discusses experimental studies focusing on the tropane alkaloids. Phyllalbine, isolated from roots of Phylluntus discoides Muell. Arg. by J. Manil, was …
Number of citations: 7 www.sciencedirect.com
A El-Shazly, A Tei, L Witte, M El-Domiaty… - … für Naturforschung C, 1997 - degruyter.com
… 3ß-Hyoscyamine, dehydrohyoscyamine, phyllalbine, 3aphenylacetyltropane, phenylacetylscopine as well as phygrine and 2,3-diacetonyl-N-methylpyrrolidine are apparently new for …
Number of citations: 37 www.degruyter.com
P LONGEVIALLE, MC CLOSKEY - 1965
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.